![molecular formula C23H23N5O4S2 B2559013 (Z)-3-(furan-2-ylmethyl)-5-((2-((2-morpholinoethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one CAS No. 488811-34-3](/img/structure/B2559013.png)
(Z)-3-(furan-2-ylmethyl)-5-((2-((2-morpholinoethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one
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Overview
Description
The compound contains several functional groups including a furan ring, a pyrido[1,2-a]pyrimidin ring, a morpholino group, and a thiazolidinone group . These groups are common in many biologically active compounds and could potentially contribute to the compound’s properties and activities.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific reactions used .Molecular Structure Analysis
The molecular structure of the compound can be deduced from its name. The “Z” in the name indicates the configuration of the double bond, the numbers in the brackets indicate the positions of the substituents on the rings, and the names in the brackets describe the substituents.Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the furan ring could undergo electrophilic aromatic substitution, and the amino group could participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the polar morpholino and amino groups could increase the compound’s solubility in water .Scientific Research Applications
Anticancer and Antimicrobial Applications
Anticancer Activity
Thioxothiazolidin-4-one derivatives have shown significant anticancer activity. A study focused on the synthesis of novel thioxothiazolidin-4-one derivatives, demonstrating their ability to inhibit tumor growth and tumor-induced angiogenesis in a mouse model. These compounds reduced ascites tumor volume, cell number, and increased the life span of EAT-bearing mice, suggesting their potential as anticancer therapy candidates due to their strong antiangiogenic effects and suppression of tumor-induced endothelial proliferation (Chandrappa et al., 2010).
Antimicrobial Activity
Some thiazolidin-4-one derivatives have exhibited broad-spectrum antimicrobial activity, including against Gram-positive and Gram-negative bacteria as well as fungal strains. The synthesis of novel C-5 and N-3 substituted 2-(2-hydroxyphenylimino)thiazolidin-4-one derivatives highlighted their efficacy in vitro against various microbial species. Certain compounds within this study showed very good antifungal and antibacterial activities, highlighting the chemical versatility and potential of thiazolidin-4-one scaffolds in developing new antimicrobial agents (Desai et al., 2013).
Mechanism of Action
The mechanism of action of the compound would depend on its biological target. Without specific information, it’s difficult to predict the exact mechanism of action.
properties
IUPAC Name |
(5Z)-3-(furan-2-ylmethyl)-5-[[2-(2-morpholin-4-ylethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4S2/c29-21-17(14-18-22(30)28(23(33)34-18)15-16-4-3-11-32-16)20(25-19-5-1-2-7-27(19)21)24-6-8-26-9-12-31-13-10-26/h1-5,7,11,14,24H,6,8-10,12-13,15H2/b18-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGOEGPTXUIKFN-JXAWBTAJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCNC2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CC5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(furan-2-ylmethyl)-5-((2-((2-morpholinoethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one |
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